(2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID
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Overview
Description
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes a methoxy group, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve:
Formation of the core structure: This can be achieved through a series of condensation reactions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the pyridine ring: This can be done through nucleophilic substitution reactions.
Sulfonamide formation: This step typically involves the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID: Similar structure but with a pyridine ring at a different position.
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID: Another positional isomer.
(2E)-3-(4-METHOXY-3-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID: With different substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-23-14-6-4-12(5-7-16(19)20)9-15(14)24(21,22)18-11-13-3-2-8-17-10-13/h2-10,18H,11H2,1H3,(H,19,20)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDMOZVLPTBJI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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